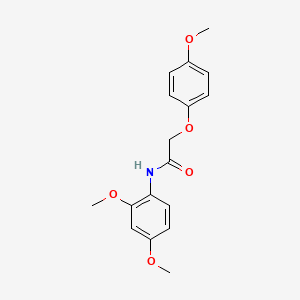
1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine, also known as MP-10, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. This dual mechanism of action may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to increase extracellular levels of serotonin in the prefrontal cortex and hippocampus of rats (Sánchez-Sánchez et al., 2017). This increase in serotonin levels may contribute to its antidepressant and anxiolytic effects. Furthermore, 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response (Ochoa-Molina et al., 2018).
Advantages and Limitations for Lab Experiments
One advantage of 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is its high selectivity for the serotonin transporter, which may reduce the risk of side effects associated with non-selective SSRIs. However, one limitation of 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is its relatively short half-life, which may require frequent dosing in clinical applications.
Future Directions
For research on 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine include investigating its potential therapeutic applications in other diseases, such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Furthermore, research on the long-term effects of 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine and its potential for abuse should be conducted to determine its safety and efficacy in clinical applications.
Conclusion:
In conclusion, 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is a novel compound that has shown potential for therapeutic applications in depression, anxiety, and addiction. Its mechanism of action, biochemical and physiological effects, and future directions for research have been extensively studied, and further research is needed to determine its safety and efficacy in clinical applications.
Synthesis Methods
The synthesis method of 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine involves the reaction of 3-methoxybenzylamine and 3-pyridinecarboxylic acid with piperazine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This reaction results in the formation of 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine, which is purified by column chromatography.
Scientific Research Applications
1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been studied extensively for its potential therapeutic applications in various diseases, including depression, anxiety, and addiction. A study conducted by Sánchez-Sánchez et al. (2017) showed that 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine exhibited antidepressant-like effects in animal models of depression. Another study by Ochoa-Molina et al. (2018) demonstrated that 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine reduced anxiety-like behavior in rats. Furthermore, 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to reduce cocaine-seeking behavior in rats (Sánchez-Sánchez et al., 2018).
properties
IUPAC Name |
[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-6-2-4-15(12-17)14-20-8-10-21(11-9-20)18(22)16-5-3-7-19-13-16/h2-7,12-13H,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXXARRMECUNLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Methoxybenzyl)piperazin-1-yl](pyridin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5798247.png)
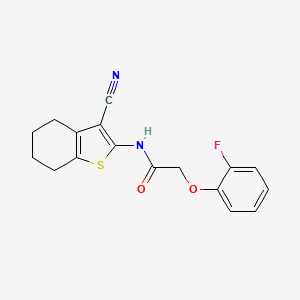
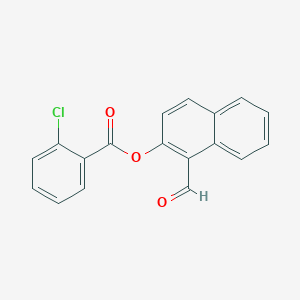
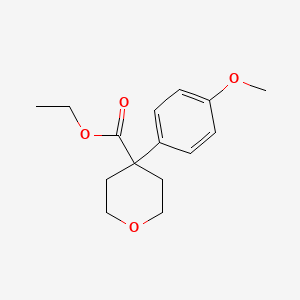
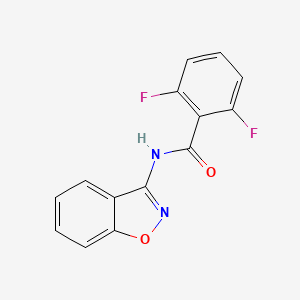
![2,2-dichloro-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5798281.png)
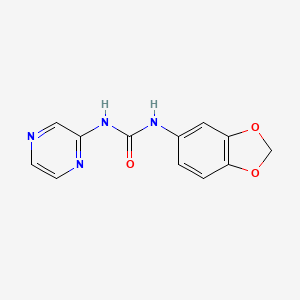

![8,10-dimethyl-2-propyl-4-[4-(2-pyridinyl)-1-piperazinyl]pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5798309.png)
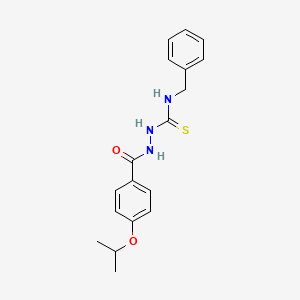

![1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5798330.png)
![2-chloro-5-{5-[2-(4-iodophenyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5798343.png)
